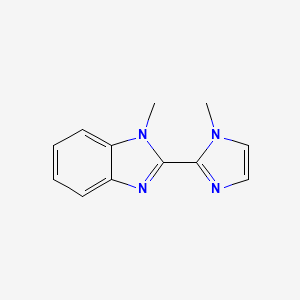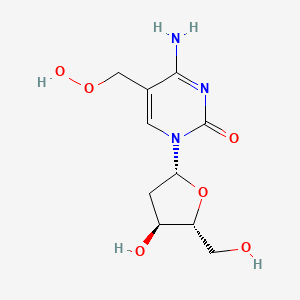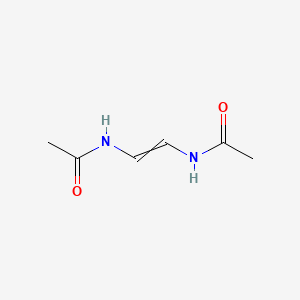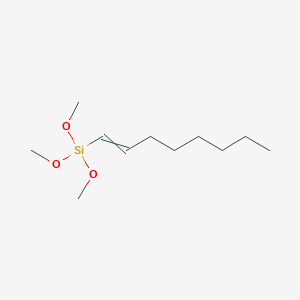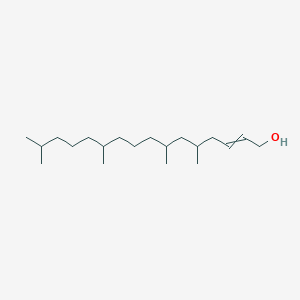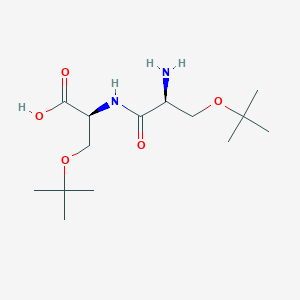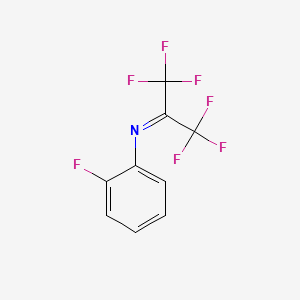![molecular formula C10H20Si B12565933 Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane CAS No. 177087-92-2](/img/structure/B12565933.png)
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a methyl group. Organosilicon compounds like this one are known for their unique chemical properties and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane typically involves the hydrosilylation of alkenes. One common method is the reaction of 3-methylcyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of platinum-based catalysts is common in industrial processes due to their high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentene ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties. This structural feature allows for specific interactions with other molecules and catalysts, making it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
177087-92-2 |
|---|---|
Formule moléculaire |
C10H20Si |
Poids moléculaire |
168.35 g/mol |
Nom IUPAC |
trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane |
InChI |
InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
Clé InChI |
UIAABQPBPDPDKO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


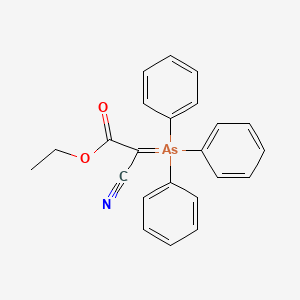
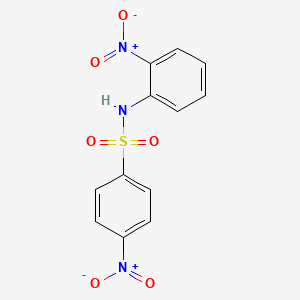
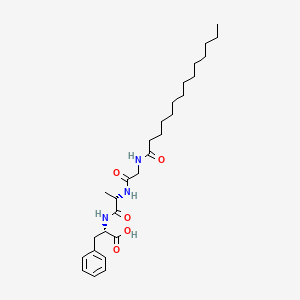
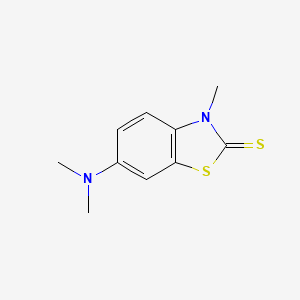
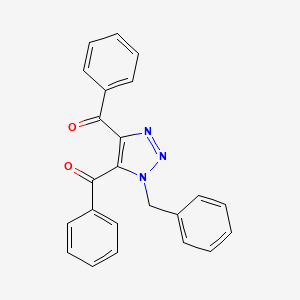
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
